
Adenosine
Übersicht
Beschreibung
Adenosine is a purine nucleoside composed of adenine and ribose, playing critical roles in cellular energy transfer (as part of ATP, ADP, and AMP) and extracellular signaling via this compound receptors (A₁, A₂A, A₂B, and A₃) . It regulates metabolic pathways, cardiovascular function, and immune responses. This compound’s therapeutic applications include treating supraventricular tachycardia (SVT) and serving as a cardioprotective agent during ischemia-reperfusion injury . Its regulatory effects often overlap with ATP/ADP due to shared structural motifs, though this compound itself is uniquely implicated in receptor-mediated signaling .
Vorbereitungsmethoden
Chemical Synthesis Approaches
Nucleoside Formation via Glycosylation
Chemical synthesis typically involves coupling adenine with ribose derivatives. A key challenge is achieving β-selectivity in glycosidic bond formation. The Hilbert-Johnson reaction, which employs a protected ribofuranosyl chloride (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) and adenine, yields N9-ribosylated adenosine precursors. Catalysis by Lewis acids like SnCl₄ improves β:α selectivity to 8:1 . Subsequent deprotection using ammonia/methanol removes acetyl groups, yielding this compound with >95% purity .
Reaction Scheme:
4} \text{N}^9\text{-Ribosylated intermediate} \xrightarrow{\text{NH}3/\text{MeOH}} \text{this compound}
Protecting Group Strategies
Modern syntheses use temporary protecting groups to prevent undesired side reactions. For example, the 5'-OH group of ribose is often protected with trityl groups, while the adenine N6-position is masked with benzoyl groups. A 2016 study achieved an 88% yield by sequentially deprotecting intermediates using hydrogenolysis (Pd/C) and base hydrolysis (K₂CO₃) .
Hybrid and Modern Synthetic Techniques
Solid-Phase Synthesis
Solid-phase methods enable iterative coupling of ribose and adenine moieties on resin supports. Wang resin-functionalized ribose derivatives react with adenine under Mitsunobu conditions (DIAD, PPh₃), achieving 74% coupling efficiency per cycle . This approach facilitates automated synthesis but requires costly reagents.
Catalytic Dehydrogenation
Recent advances employ transition-metal catalysts to streamline synthesis. Pd-catalyzed dehydrogenation of inosine derivatives converts hypoxanthine to adenine in situ, reducing step count. For example, Pd(OAc)₂ in DMF at 120°C achieves 80% conversion to this compound precursors .
Analytical Characterization of this compound
Chromatographic Methods
HPLC with UV detection (λ = 260 nm) remains the gold standard for purity analysis. Reverse-phase C18 columns resolve this compound from impurities with a retention time of 6.2 minutes (acetonitrile:water = 5:95, 0.1% TFA) . Ultra-performance liquid chromatography (UPLC) reduces run times to <3 minutes while maintaining resolution .
Table 1: Comparison of this compound Preparation Methods
Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
---|---|---|---|---|
Enzymatic Hydrolysis | 92 | 98 | High specificity | Substrate cost |
Chemical Glycosylation | 75 | 95 | Scalable | β/α selectivity challenges |
Microbial Fermentation | 25 g/L | 90 | Sustainable | Long fermentation cycles |
Spectroscopic Analysis
¹H-NMR (D₂O, 400 MHz) confirms this compound structure via characteristic signals: δ 8.34 (s, H-2, H-8), 6.00 (d, J = 6.3 Hz, H-1'), and 4.77–3.76 (ribose protons) . Mass spectrometry (ESI+) shows a molecular ion peak at m/z 268.1 [M+H]⁺ .
Industrial-Scale Production Considerations
Cost-Effectiveness
Biochemical methods dominate industry due to lower catalyst costs, but chemical synthesis is preferred for high-purity (>99%) pharmaceutical-grade this compound. A 2025 techno-economic analysis estimates production costs at $120/kg (fermentation) vs. $450/kg (chemical synthesis) .
Environmental Impact
Enzymatic routes generate 0.5 kg waste/kg product, compared to 8 kg for chemical methods . Solvent recovery systems and biocatalyst immobilization reduce the carbon footprint by 40% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Adenosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Adenosin kann durch Adenosindesaminase zu Inosin oxidiert werden.
Phosphorylierung: Adenosin kann phosphoryliert werden, um Adenosinmonophosphat, Adenosindiphosphat und Adenosintriphosphat zu bilden.
Hydrolyse: Adenosin kann zu Adenin und Ribose hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Adenosindesaminase wird häufig für die Oxidation von Adenosin verwendet.
Phosphorylierung: Kinasen wie Adenosinkinase werden für Phosphorylierungsreaktionen verwendet.
Hydrolyse: Saure oder enzymatische Bedingungen werden für Hydrolysereaktionen verwendet.
Hauptprodukte:
Oxidation: Inosin
Phosphorylierung: Adenosinmonophosphat, Adenosindiphosphat, Adenosintriphosphat
Hydrolyse: Adenin und Ribose
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Adenosine in Myocardial Perfusion Scintigraphy
this compound is commonly used as a pharmacological agent in myocardial perfusion imaging, particularly in patients who cannot perform adequate exercise. It induces coronary vasodilation, enhancing blood flow to the myocardium and improving the diagnostic accuracy of imaging techniques such as thallium-201 scintigraphy .
Mechanism of Action
this compound acts primarily through its receptors (A1, A2A, A2B, and A3), which mediate various cardiovascular effects:
- Vasodilation : this compound induces vasodilation in coronary vessels, facilitating increased blood flow during ischemic conditions.
- Anti-ischemic Properties : It plays a protective role during ischemia-reperfusion injury by preconditioning cardiac tissues .
Application | Mechanism | Clinical Use |
---|---|---|
Myocardial Perfusion Imaging | Induces coronary vasodilation | Diagnostic imaging for coronary artery disease |
Treatment of Supraventricular Tachycardia | Converts tachycardia to normal rhythm | Acute management of paroxysmal supraventricular tachycardia |
Cancer Therapy
Role of this compound in Tumor Microenvironment
this compound accumulates in the tumor microenvironment and modulates immune responses, promoting tumor growth and survival. It acts through A2A and A2B receptors on immune cells, leading to immunosuppression .
Therapeutic Strategies
Recent research focuses on targeting this compound pathways to enhance anti-tumor immunity:
- This compound Receptor Antagonists : These agents block the immunosuppressive effects of this compound, potentially improving the efficacy of cancer immunotherapies.
- Combination Therapies : Combining this compound antagonists with checkpoint inhibitors is under investigation to enhance therapeutic outcomes in various cancers .
Neuroprotection
This compound and Neurodegenerative Diseases
this compound receptors are implicated in neuroprotection and modulation of neuroinflammation. For instance:
- Parkinson's Disease : A2A receptor antagonists have shown promise in alleviating motor symptoms by modulating dopamine signaling pathways .
- Ischemic Stroke : Activation of A1 receptors has been associated with reduced brain injury and improved recovery outcomes post-stroke by exerting anti-inflammatory effects .
Neuroprotective Application | Receptor Targeted | Clinical Implication |
---|---|---|
Parkinson's Disease | A2A | Modulation of motor symptoms |
Ischemic Stroke | A1 | Reduction of brain injury |
Antiviral Applications
Research on this compound Analogues
Recent studies have explored the use of this compound analogs as antiviral agents:
- NITD008 : This this compound analog has demonstrated efficacy against dengue virus by inhibiting RNA-dependent RNA polymerase, suggesting potential for new antiviral therapies .
- BCX4430 : Another compound showing protective effects against Ebola and Marburg viruses highlights the therapeutic potential of this compound derivatives in viral infections .
Wirkmechanismus
Adenosine exerts its effects by binding to specific this compound receptors, which are G protein-coupled receptors. There are four well-defined this compound receptors: A1, A2A, A2B, and A3. These receptors are involved in various physiological processes, including the regulation of myocardial oxygen consumption and blood flow, modulation of neurotransmitter release, and immune response .
Molecular Targets and Pathways:
A1 Receptor: Inhibits adenylate cyclase, reducing cyclic this compound monophosphate levels.
A2A Receptor: Activates adenylate cyclase, increasing cyclic this compound monophosphate levels.
A2B Receptor: Activates adenylate cyclase and phospholipase C.
A3 Receptor: Inhibits adenylate cyclase and activates phospholipase C
Vergleich Mit ähnlichen Verbindungen
Adenosine’s structural and functional properties are compared below with nucleotides, nucleobases, synthetic analogs, and modulators.
This compound vs. Nucleotides (ATP, ADP, AMP)
- Structural Similarity: All contain the this compound moiety (adenine + ribose) but differ in phosphate groups (tri-, di-, or monophosphate).
- Functional Overlap: ATP and ADP regulate enzymes (e.g., kinases) through phosphate transfer, while this compound primarily acts via G protein-coupled receptors (GPCRs). ATP’s regulatory "proclivity" in metabolic networks is higher than NAD(P)+/H but lower than non-specific regulators like urea .
- Regulatory Synergy: Enzymes regulated by ATP/ADP are often co-regulated by this compound due to shared chemical groups (e.g., adenine ring). SIMCOMP analysis shows weak correlation (Pearson’s r = 0.51) between chemical and regulatory similarity, but this compound’s regulatory profile overlaps significantly with ATP/ADP .
Table 1: Functional Comparison of this compound and Nucleotides
*Regulatory proclivity: Likelihood to regulate multiple enzymes in metabolic networks.
This compound vs. Nucleobases (Adenine, Inosine)
- Adenine: A nucleobase lacking ribose. It integrates into DNA/RNA, unlike this compound, which functions extracellularly. Adenine derivatives (e.g., ATP) require this compound as a precursor .
- Inosine: Formed via this compound deamination by this compound deaminase (ADA). Inosine participates in RNA editing and has distinct receptor interactions (e.g., A₃ receptor antagonism) .
Structural Contrast :
- This compound: C₁₀H₁₃N₅O₄ (adenine + ribose).
- Adenine: C₅H₅N₅ (purine base only).
A. A₂A Receptor Ligands
- CGS21680 : Carboxylic acid derivative with high A₂A selectivity (Ki = 22 nM at A₂A vs. 27 nM at A₁) .
- APEC : Amine-functionalized analog with enhanced A₁ affinity (Ki = 15 nM) but reduced A₂A selectivity compared to CGS21680 .
B. Non-Selective Agonists
- NECA : Lacks receptor selectivity but has high affinity (Ki = 14–20 nM across A₁/A₂A). Used as a reference in docking studies .
Table 2: Receptor Affinities of this compound Analogs
Compound | A₁ Receptor (Ki, nM) | A₂A Receptor (Ki, nM) | Selectivity |
---|---|---|---|
This compound | 310 | 1500 | Non-selective |
CGS21680 | 27 | 22 | A₂A-selective |
APEC | 15 | 26 | A₁-selective |
NECA | 14 | 20 | Non-selective |
Structural Modifications and Docking Performance
- Phenyl vs. Boron Cluster Derivatives: In A₂A receptor docking studies, phenyl-modified this compound analogs (e.g., Compound 8, 10, 12) achieved higher geometric scores (>5400) than boron-cluster analogs (e.g., Compound 1: 4800), suggesting better binding compatibility .
- 2-Amino-3-benzoylthiophenes: Allosteric enhancers for A₁ receptors that stabilize agonist binding (45% stimulation at 10 µM) but inhibit antagonist binding, highlighting conformation-specific effects .
Table 3: Docking Scores of this compound Derivatives
Compound | Modification Type (Position) | Geometric Score | Receptor Target |
---|---|---|---|
Compound 8 | Phenyl (Position 2) | 5200 | A₂A |
Compound 10 | Phenyl (Position 5) | 5400 | A₂A |
Compound 1 | Boron cluster (Position 2) | 4800 | A₂A |
Inhibitors and Modulators
- Ticagrelor: Mimics this compound’s structure to inhibit equilibrative nucleoside transporter 1 (ENT-1), increasing extracellular this compound levels .
- Pentostatin: Transition-state analog inhibiting this compound deaminase (Ki ≈ 10⁻¹³ M) via Zn²⁺ coordination, preventing this compound breakdown .
Key Research Findings
Chemical vs. Regulatory Similarity: this compound’s regulatory overlap with ATP/ADP arises from shared substructures (e.g., adenine ring), validated by SIMCOMP and Jaccard coefficient analysis .
Therapeutic Targeting: Ticagrelor’s structural mimicry of this compound enables ENT-1 inhibition, enhancing coronary blood flow but causing side effects like dyspnea .
Q & A
Q. How should researchers select experimental models to study adenosine signaling under hypoxic conditions, and what key parameters must be measured?
Basic Research Question
When studying this compound dynamics in hypoxia, prioritize models that mimic physiological oxygen gradients, such as in vivo mouse hypoxia chambers or ex vivo erythrocyte assays . Key parameters include:
- This compound transporter (ENT) activity via C14-adenosine uptake assays.
- Plasma this compound deaminase (ADA) activity to assess metabolic clearance.
- Tissue-specific this compound concentrations using microdialysis or bioluminescent probes .
Validate models by comparing hypoxic responses across species (e.g., murine vs. human erythrocyte ENT function) .
Q. What methodological challenges arise in distinguishing this compound receptor subtype-specific functions, and how can they be resolved?
Basic Research Question
this compound receptors (A₁, A₂A, A₂B, A₃) exhibit overlapping G-protein coupling (e.g., A₁/A₃ with Gᵢ/o; A₂A/A₂B with Gₛ) and basal activation by endogenous this compound . To isolate subtype roles:
- Use knockout models (e.g., A₁R⁻/⁻ mice) to eliminate compensatory signaling.
- Apply subtype-selective antagonists (e.g., PSB-603 for A₂B) with validation via radioligand binding assays .
- Perform cell-specific expression profiling (e.g., RNAscope for Adora1 in neuronal vs. glial populations) to avoid off-target effects .
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound receptor-mediated effects?
Advanced Research Question
Discrepancies often stem from receptor localization (e.g., A₁R in presynaptic neurons vs. astrocytes) or context-dependent metabolism (e.g., ADA upregulation in inflammation) . Mitigate by:
- Validating in vitro findings in tissue-specific conditional knockouts .
- Integrating real-time this compound monitoring (e.g., enzyme-linked microelectrode arrays) during in vivo perturbations .
- Conducting meta-regression analyses to account for experimental variables (e.g., sex, circadian timing) across studies .
Q. What computational strategies improve the design of selective this compound receptor antagonists?
Advanced Research Question
Leverage structure-activity relationship (SAR) models and homology modeling based on GPCR templates (e.g., rhodopsin):
- Use GRIND2 descriptors for 3D-QSAR to predict A₃R antagonist binding .
- Screen in silico libraries (IUPHAR, ChEMBL) with molecular docking against receptor subtype-specific residues (e.g., A₂A His250) .
- Validate selectivity via radioligand displacement assays (e.g., [³H]DPCPX for A₁R vs. [³H]HEMADO for A₃R) .
Q. What experimental designs are optimal for studying this compound’s role in systemic inflammation?
Basic Research Question
Use human endotoxemia models (e.g., LPS challenge) to track this compound metabolism:
- Measure plasma ADA activity and 5'-ectonucleotidase mRNA to assess enzymatic shifts .
- Apply A₂A/A₂B receptor antagonists (e.g., SCH-58261) to dissect anti-inflammatory pathways.
- Pair with transcriptomic profiling (RNA-seq) of this compound receptor expression in leukocyte subsets .
Q. How can meta-analyses address variability in this compound measurements across animal studies?
Advanced Research Question
Systematic reviews with random-effects meta-regression control for factors like:
- Circadian rhythms : Standardize sampling times to reduce diurnal this compound fluctuations .
- Technical variability : Normalize microdialysis data to baseline (pre-intervention) this compound .
- Species-specific metabolism : Stratify analyses by model organism (e.g., murine vs. primate ADA kinetics) .
Q. What biomarkers predict this compound pathway activation in cancer immunotherapy resistance?
Advanced Research Question
Develop gene expression signatures (e.g., this compound regulatory network scores) using:
- TCGA cohorts to correlate this compound signaling with CD8⁺ T-cell exhaustion .
- Single-cell RNA-seq to identify this compound-high tumor subclusters (e.g., CD73⁺/ENTPD1⁺ cells).
- Validate with A₂AR inhibition assays in PD-1 blockade-resistant models .
Q. How should multifactorial experiments (e.g., this compound × environmental stress) be statistically analyzed?
Basic Research Question
Use factorial ANOVA with repeated measures to model interactions (e.g., this compound dose × refrigeration time on sperm motility):
- Include random effects (e.g., animal ID) to account for individual variability .
- Apply Tukey’s HSD post hoc tests for pairwise comparisons.
- Validate normality with D’Agostino-Pearson tests and transform skewed data (log/rank) .
Q. What are the limitations of homology modeling for this compound receptor-ligand interaction studies?
Advanced Research Question
Current models lack dynamic conformational data (e.g., A₂A intermediate states during activation):
- Overcome by integrating molecular dynamics simulations (100+ ns trajectories) to capture flexible binding pockets .
- Cross-validate with mutagenesis studies (e.g., Ala-scanning of A₃R transmembrane domains) .
- Supplement with cryo-EM structures of receptor-agonist complexes for high-resolution insights .
Q. How do this compound receptor expression patterns influence experimental outcomes in neurological studies?
Advanced Research Question
Cell-specific expression (e.g., A₁R in glutamatergic neurons vs. astrocytes) dictates functional readouts:
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Record name | adenosine | |
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URL | https://en.wikipedia.org/wiki/Adenosine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022558 | |
Record name | Adenosine | |
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Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenosine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
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Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenosine | |
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Record name | Adenosine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Impurities |
Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |
Record name | Adenosine | |
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Color/Form |
Needles (from water +3/2), Crystals from water, White crystalline powder | |
CAS No. |
58-61-7 | |
Record name | Adenosine | |
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Record name | Adenosine [USAN:USP:BAN] | |
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Record name | Adenosine | |
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Record name | adenosine | |
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Record name | Adenosine | |
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Record name | Adenosine | |
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Record name | Adenosine | |
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Record name | Adenosine | |
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Record name | ADENOSINE | |
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Record name | Adenosine | |
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Record name | Adenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
235.5 °C | |
Record name | Adenosine | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Adenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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